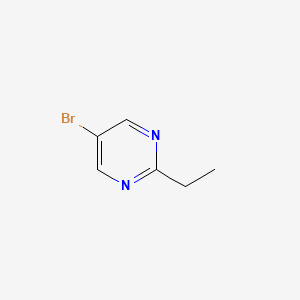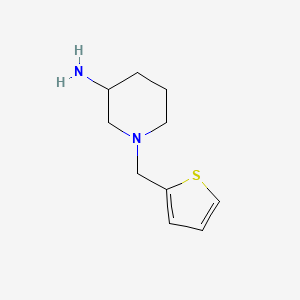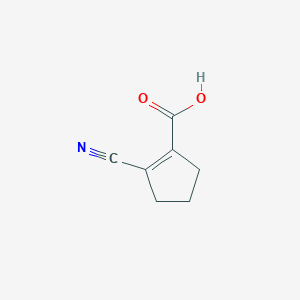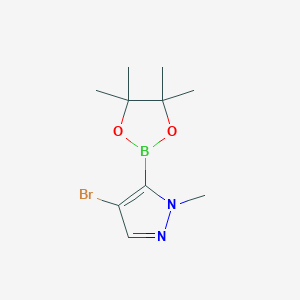
5-Bromo-2-ethylpyrimidine
説明
5-Bromo-2-ethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromine atom attached to the 5th position and an ethyl group attached to the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-ethylpyrimidine is a solid under normal conditions . It should be stored under inert gas and in a dry, cool, and well-ventilated place . It is air-sensitive .科学的研究の応用
Pharmaceutical Synthesis
5-Bromo-2-ethylpyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the preparation of pyrimidine derivatives that serve as building blocks for drugs targeting a range of diseases . The bromine atom on the pyrimidine ring can undergo substitution reactions, allowing for the introduction of various functional groups that are pivotal in drug design.
Organic Synthesis
In organic chemistry, 5-Bromo-2-ethylpyrimidine is employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex molecules with high precision. The compound’s reactivity with transition metals facilitates the formation of C-C and C-N bonds, which are fundamental in constructing organic frameworks .
Material Science
This compound finds applications in material science, particularly in the development of new materials with electronic or photonic properties. Its ability to form stable heterocyclic structures is advantageous in creating components for electronic devices .
Agricultural Research
While direct applications in agriculture are not extensively documented, 5-Bromo-2-ethylpyrimidine could potentially be used in the synthesis of agrochemicals. Its derivatization can lead to the development of compounds with herbicidal or pesticidal activities .
Chemical Engineering
In chemical engineering, 5-Bromo-2-ethylpyrimidine is utilized in process optimization and the development of synthetic pathways for industrial-scale production of chemicals. Its role in facilitating various chemical reactions makes it a compound of interest for improving efficiency and yield in chemical manufacturing processes .
Environmental Studies
The environmental impact of 5-Bromo-2-ethylpyrimidine and its derivatives is an area of study within environmental chemistry. Researchers may investigate its degradation products, persistence in the environment, and potential effects on ecosystems .
Biochemistry Research
5-Bromo-2-ethylpyrimidine: is used in biochemistry research to study nucleic acid analogs and their interactions with biological systems. It can be incorporated into synthetic nucleotides that mimic the natural bases in DNA or RNA, providing insights into genetic processes and molecular biology .
Nanotechnology
In the field of nanotechnology, 5-Bromo-2-ethylpyrimidine can contribute to the creation of novel nanostructures. Its chemical properties may be harnessed to build nanoscale devices or materials with unique optical, electrical, or mechanical characteristics .
Safety and Hazards
作用機序
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Generally, drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The interaction between 5-Bromo-2-ethylpyrimidine and its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Pyrimidine derivatives can be involved in various biochemical pathways depending on their specific structure and targets
Pharmacokinetics
A comprehensive pharmacokinetic study would provide insights into the compound’s bioavailability, half-life, distribution in the body, metabolism, and excretion .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
特性
IUPAC Name |
5-bromo-2-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJDBHJUUGQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648887 | |
| Record name | 5-Bromo-2-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylpyrimidine | |
CAS RN |
873331-73-8 | |
| Record name | 5-Bromo-2-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)



![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)






